molecular formula C16H16N4O B10921320 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide

Cat. No.: B10921320
M. Wt: 280.32 g/mol
InChI Key: GPRIJAQSFGDUFF-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the quinoline carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline or pyrazole rings.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide is unique due to its specific substitution pattern and the combination of the pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C16H16N4O/c1-3-20-9-13(10(2)19-20)15-8-12(16(17)21)11-6-4-5-7-14(11)18-15/h4-9H,3H2,1-2H3,(H2,17,21)

InChI Key

GPRIJAQSFGDUFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N

Origin of Product

United States

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